molecular formula C8H8O3S B2411474 3-Methanesulfinylbenzoic acid CAS No. 90345-62-3

3-Methanesulfinylbenzoic acid

Cat. No.: B2411474
CAS No.: 90345-62-3
M. Wt: 184.21
InChI Key: VTXKMQSHSSNEJF-UHFFFAOYSA-N
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Description

3-Methanesulfinylbenzoic acid is an organic compound with the molecular formula C8H8O3S. It is characterized by the presence of a methanesulfinyl group attached to the benzene ring of benzoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methanesulfinylbenzoic acid typically involves the oxidation of 3-methylthiobenzoic acid. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-Methanesulfinylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Methanesulfinylbenzoic acid involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can undergo redox reactions, influencing the compound’s reactivity and interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Properties

IUPAC Name

3-methylsulfinylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-12(11)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXKMQSHSSNEJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90345-62-3
Record name 3-methanesulfinylbenzoic acid
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